

Bishomoreserpine: A Technical Guide on a Reserpine Analogue

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Compound of Interest		
Compound Name:	Bishomoreserpine	
Cat. No.:	B1667439	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and signaling pathways of **bishomoreserpine** is limited. This guide summarizes the available data for **bishomoreserpine** and provides a comparative overview of its well-characterized analogue, reserpine, to offer a relevant context. The data presented for reserpine should not be directly attributed to **bishomoreserpine**.

Introduction

Bishomoreserpine (CAS No: 5700-94-7) is an analogue of reserpine, a naturally occurring indole alkaloid.[1] Like reserpine, it is recognized for its pronounced inhibiting biological effects. [1] This technical guide provides a summary of the known physical and chemical properties of **bishomoreserpine** and offers a detailed comparative analysis with reserpine to facilitate further research and drug development efforts.

Physicochemical Properties Bishomoreserpine

The available physicochemical data for **bishomoreserpine** are summarized in the table below. Notably, experimental values for properties such as melting point, boiling point, and density are not readily available in the public domain.



Property	Value	Source
CAS Number	5700-94-7	[1]
Chemical Formula	C35H44N2O9	[1]
Molecular Weight	636.74 g/mol	[1]
IUPAC Name	methyl (1S,2R,3R,4aS,13bR,14aS)-3- ((3,5-diethoxy-4- methoxybenzoyl)oxy)-2,11- dimethoxy- 1,2,3,4,4a,5,7,8,13,13b,14,14a - dodecahydroindolo[2',3':3,4]pyr ido[1,2-b]isoquinoline-1- carboxylate	MedKoo Biosciences
Solubility	Soluble in DMSO	MedKoo Biosciences
Storage	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).	

Reserpine (Comparative Data)

For comparative purposes, the well-documented properties of reserpine are provided below.



Property	Value	Source
CAS Number	50-55-5	PubChem
Chemical Formula	C33H40N2O9	PubChem
Molecular Weight	608.68 g/mol	PubChem
Melting Point	~265 °C (decomposes)	ChemicalBook
Solubility	Practically insoluble in water; soluble in chloroform, benzene, ethyl acetate; slightly soluble in alcohol, methanol.	PubChem
Appearance	White to light yellow crystalline powder	PubChem

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **bishomoreserpine** are not publicly available. As a reference for researchers, typical spectral data for the analogue reserpine are outlined below.

Reserpine Spectral Data (Reference)



Technique	Key Features
¹ H NMR	Complex spectrum with multiple signals in the aromatic and aliphatic regions, characteristic of the indole and yohimbine scaffold.
¹³ C NMR	Numerous signals corresponding to the complex carbon skeleton, including carbonyl, aromatic, and aliphatic carbons.
IR Spectroscopy	Characteristic absorption bands for C=O (ester and ketone), C-O, C-N, and aromatic C-H stretching vibrations.
Mass Spectrometry	Molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern.

Biological Activity and Mechanism of Action

Bishomoreserpine is described as a reserpine analogue with a pronounced inhibiting effect. While the specific biological targets and mechanism of action for **bishomoreserpine** have not been detailed in available literature, the activity of reserpine provides a likely framework.

Reserpine is known to be a potent and irreversible inhibitor of the vesicular monoamine transporter (VMAT). This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles in the presynaptic neuron. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve terminals, resulting in a decrease in sympathetic tone and a reduction in blood pressure.

Potential Signaling Pathway (based on Reserpine)

Recent studies on reserpine have also implicated its involvement in the transforming growth factor-beta (TGF- β) signaling pathway, particularly in the context of cancer. Reserpine has been shown to inhibit TGF- β -dependent phosphorylation of Smad2/3/4, which in turn blocks downstream oncogenic signaling pathways.

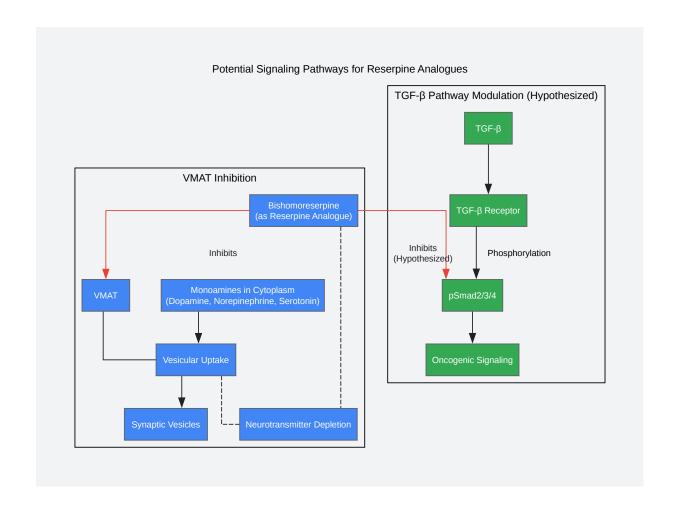




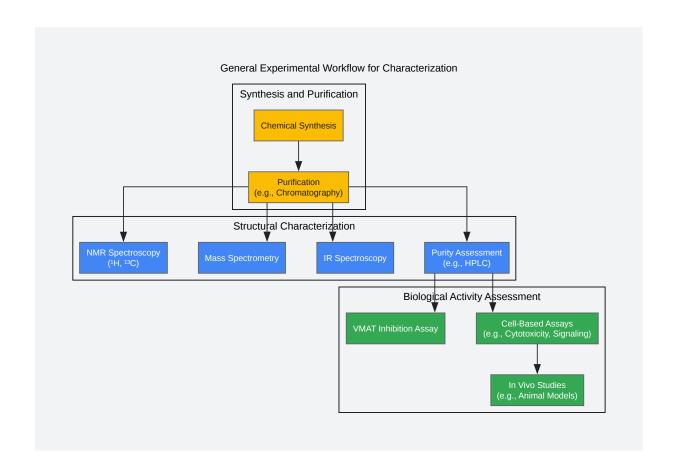


Below is a simplified representation of the inhibitory effect of reserpine on the VMAT and its potential influence on the TGF- β signaling pathway.









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References



- 1. medkoo.com [medkoo.com]
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